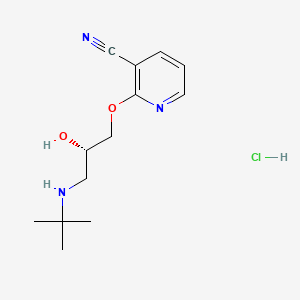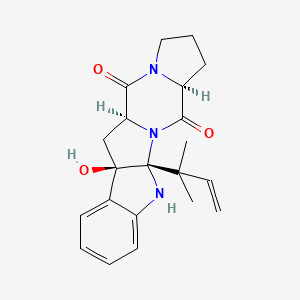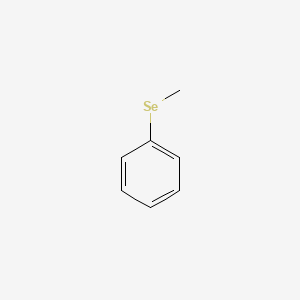
Methylseleno benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylseleno benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a methyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylseleno benzene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with selenium, followed by the addition of methyl iodide. The reaction proceeds as follows: [ \text{PhMgBr} + \text{Se} \rightarrow \text{PhSeMgBr} ] [ \text{PhSeMgBr} + \text{CH}_3\text{I} \rightarrow \text{PhSeCH}_3 + \text{MgBrI} ]
Industrial Production Methods: Industrial production of methyl phenyl selenide typically involves the use of selenium powder and methyl iodide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Methylseleno benzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to methyl phenyl selenoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced back to its selenide form using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Methyl phenyl selenoxide.
Reduction: this compound.
Substitution: Various substituted selenides depending on the reagents used.
Applications De Recherche Scientifique
Methylseleno benzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential anticancer and chemopreventive activities.
Industry: Utilized in the production of selenium-containing materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of methyl phenyl selenide involves its ability to undergo redox reactions, which can modulate cellular redox states. The compound can interact with various molecular targets, including enzymes and proteins involved in oxidative stress responses. Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Phenyl selenide: Similar structure but lacks the methyl group.
Methyl selenide: Similar structure but lacks the phenyl group.
Diphenyl selenide: Contains two phenyl groups instead of one methyl and one phenyl group.
Uniqueness: Methylseleno benzene is unique due to its balanced structure, which imparts both lipophilic and hydrophilic properties. This makes it a versatile compound in various chemical reactions and applications. Its ability to undergo selective oxidation and reduction reactions also sets it apart from other selenides.
Propriétés
Numéro CAS |
4346-64-9 |
|---|---|
Formule moléculaire |
C7H8Se |
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
methylselanylbenzene |
InChI |
InChI=1S/C7H8Se/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
CMWZAOHBWAWUGF-UHFFFAOYSA-N |
SMILES |
C[Se]C1=CC=CC=C1 |
SMILES canonique |
C[Se]C1=CC=CC=C1 |
| 4346-64-9 | |
Synonymes |
methyl phenyl selenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-[(2-Fluorophenyl)methoxy]phenyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1216156.png)
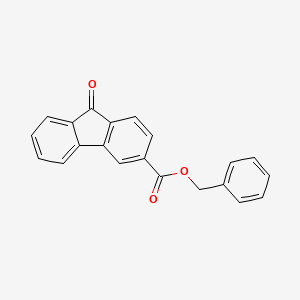

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1216161.png)
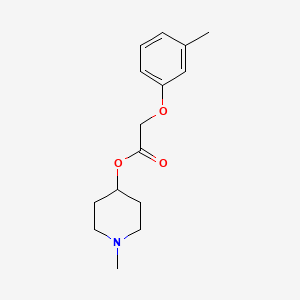


![5,6-Bis[(2-hydroxyethyl)sulfanyl]benzimidazole-4,7-quinone](/img/structure/B1216169.png)
